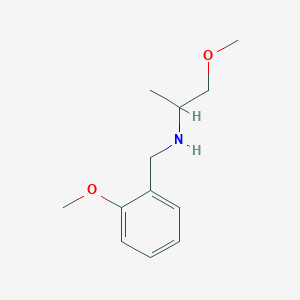

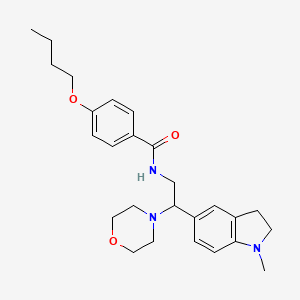

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in hydrogen bonding and other interactions. This can influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions, including acid-base reactions, alkylation, and acylation .Physical and Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. They can exist as gases, liquids, or solids at room temperature, and they tend to have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .科学的研究の応用

Synthesis and Biological Activity

Synthetic Applications : The compound has been involved in studies focusing on the synthesis of new molecules with potential biological activities. For instance, research on the synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, and amino acids utilized amino acid methyl, ethyl, or benzyl esters as amination agents, highlighting the compound's utility in complex organic synthesis processes (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Biological Activities : Research on substituted 1-benzofurans and 1-benzothiophenes prepared from 2-hydroxybenzonitrile and corresponding bromoethanone derivatives showed considerable analgesic activity, suggesting the potential of these compounds, including those related to "(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine," for developing new pain management drugs (Rádl et al., 2000).

Molecular Studies and Optimization

Molecular Basis for Enhanced Reactions : A study on the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate revealed the molecular basis for reaction rate enhancement, which could have implications for optimizing reactions involving similar compounds (Cammenberg et al., 2006).

Pharmacological Properties : The pharmacology of para-substituted derivatives of diphenhydramine, involving modifications including methoxy groups similar to those in "this compound," was studied to understand their antihistaminic, anticholinergic, and musculotropic spasmolytic properties, offering insights into the effect of structural changes on drug efficacy (Chen et al., 1950).

Catalysis and Reaction Mechanisms

- Catalytic Applications : Investigations into electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes and subsequent amination to form amines, including those related to "this compound," shed light on novel pathways and methodologies in organic synthesis (Knight et al., 1997).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10(9-14-2)13-8-11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCDSZMJJVOLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956968 |

Source

|

| Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355818-30-3 |

Source

|

| Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

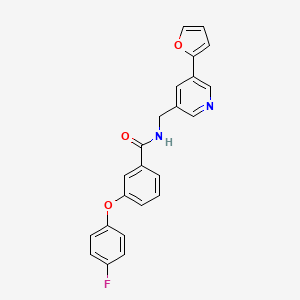

![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)

![2-[(4-isopropylphenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2866444.png)

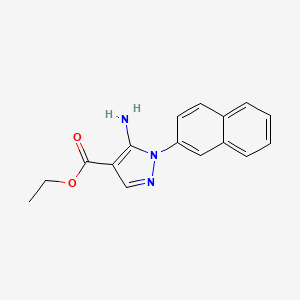

![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)

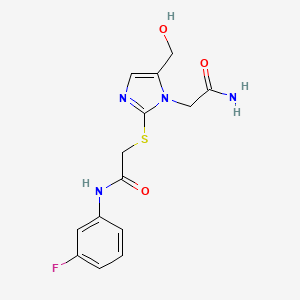

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)

![3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydro xythiolan-1-one](/img/structure/B2866455.png)

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)